[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chemical compound that belongs to the class of organic compounds. It features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, substituted with a benzyl-ethyl-amino group and an acetic acid moiety. This structure suggests potential biological activity, particularly in pharmacological contexts.
This compound can be synthesized through various organic chemistry methods, often involving the manipulation of piperidine derivatives and acetic acid. The specific synthesis routes can vary based on the desired purity and yield.
The compound is classified as an organic compound due to its carbon-containing structure. It can also be categorized as an amino acid derivative, given its structural resemblance to amino acids with the presence of both an amine and a carboxylic acid functional group.
The synthesis of [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves several steps:
The synthesis can utilize reagents such as sodium hydride for deprotonation, followed by alkylation with benzyl bromide or similar compounds. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be represented as CHNO. The structure features:
The compound's molecular weight is approximately 250.35 g/mol. Its structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models.
The compound can undergo several types of chemical reactions:
In laboratory settings, these reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess reaction progress and product formation.
The mechanism of action for [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may involve interactions with biological targets such as receptors or enzymes:
Studies may involve in vitro assays to evaluate the compound's efficacy and potency against specific biological targets.
[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has potential applications in:
The piperidine ring construction remains foundational for synthesizing [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid. Classical approaches employ cyclization of 1,5-dihalogenated precursors or reductive amination of glutaraldehyde derivatives. A prominent route involves the Dieckmann condensation of N-protected diethyl aminodicarboxylates, followed by hydrolysis and decarboxylation to yield 4-piperidone intermediates [1]. Alternative paths leverage pyridine reduction under catalytic hydrogenation conditions (Pd/C, H₂, 50–60 psi) to generate piperidine scaffolds with high atom economy. These methods typically achieve moderate yields (65–75%) but require careful control of reaction parameters to avoid over-reduction byproducts. Post-cyclization, the 4-position is activated for functionalization through ketone reduction to alcohols or conversion to amines via reductive amination [5] [7].
Installing the benzyl-ethyl-amine moiety at the piperidine 4-position predominantly exploits SN₂ reactions on halogenated or hydroxylated intermediates. Key strategies include:
The nucleophilicity of the piperidine nitrogen necessitates N-protection (e.g., Boc, Cbz) prior to C4-functionalization to prevent dialkylation. Deprotection with trifluoroacetic acid (Boc) or hydrogenolysis (Cbz) yields the secondary amine for subsequent alkylation. Microwave-assisted substitution (100–120°C, 30 min) enhances reaction rates 3-fold compared to conventional heating while maintaining yields >85% [5] [8].
The acetic acid functionality is introduced at the piperidine nitrogen via:
Critical parameters include:
Crystallization from ethyl acetate/hexane yields high-purity (>98%) [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid as a white crystalline solid with characteristic melting point at 148–152°C [3] [5] [7].
Table 1: Comparative Analysis of Traditional Synthesis Steps
Synthetic Stage | Reagents/Conditions | Yield (%) | Reaction Time | Key Purification Method |
---|---|---|---|---|
Piperidine Core Formation | Pyridine, H₂ (50psi), Pd/C | 75 | 12h | Vacuum Distillation |
Benzyl-Ethyl-Amino Installation | Benzyl chloride, K₂CO₃, ACN, reflux | 82 | 8h | Silica Gel Chromatography |
Ethyl Bromoacetate Alkylation | Ethyl bromoacetate, Et₃N, 0°C→RT | 78 | 24h | Solvent Extraction |
Ester Hydrolysis | NaOH (2.5M), EtOH/H₂O, 50°C | 95 | 4h | Acidification & Crystallization |
Palladium and nickel catalysis enable efficient C-N and C-C bond formations for assembling complex piperidine derivatives. Buchwald-Hartwig amination allows direct coupling of 4-aminopiperidines with aryl halides using Pd₂(dba)₃/XPhos catalyst systems (toluene, 80–100°C), achieving >90% coupling yields for benzyl-ethyl-amine introduction. Nickel-catalyzed reductive couplings (NiCl₂, Zn, bipyridine ligands) facilitate one-pot assembly of unsaturated fragments into functionalized piperidines with minimal protection/deprotection steps. Ruthenium photocatalysis (Ru(bpy)₃Cl₂ under blue LEDs) enables radical-based functionalization of C-H bonds adjacent to nitrogen, particularly effective for late-stage acetic acid moiety installation [7] [9].
The chiral (R)-enantiomer of [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353996-33-4) is synthesized via:
The (R)-configured derivative exhibits distinct pharmacological profiles as a muscarinic receptor modulator. Stereoselective alkylation with chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts) achieves enantiomeric ratios up to 92:8 during acetic acid sidechain incorporation. Chiral HPLC analysis (Chiralpak IC column, hexane/isopropanol/TFA) confirms enantiopurity ≥99% for pharmaceutical applications [6] [8].
Transition from batch to continuous processing enhances manufacturing efficiency:
Flow processes increase space-time yield by 40% while reducing solvent consumption 60% compared to batch methods. The technology facilitates handling of hazardous intermediates (e.g., azide derivatives in Curtius rearrangements) through precise residence time control [1] [7].
Sustainable manufacturing integrates:
Life-cycle assessment shows 35% reduction in process mass intensity (PMI) and 50% lower carbon footprint versus traditional synthesis. Continuous crystallization with recycle streams achieves atom economy >85% while meeting pharmaceutical purity standards [1] [5].
Table 2: Green Chemistry Metrics for Industrial Synthesis
Parameter | Traditional Process | Optimized Process | Improvement (%) |
---|---|---|---|
PMI (kg/kg) | 120 | 78 | 35 |
Carbon Footprint (kg CO₂e/kg) | 85 | 42 | 51 |
Water Usage (L/kg) | 900 | 350 | 61 |
E-Factor | 68 | 25 | 63 |
Reaction Steps | 6 | 4 | 33 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3